

# Isobutyryl Chloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Isobutyryl chloride	
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For researchers, scientists, and drug development professionals, this guide provides in-depth technical information on **isobutyryl chloride**, including its chemical properties, key experimental protocols, and relevant reaction pathways.

## **Core Chemical Data**

**Isobutyryl chloride**, a key reagent in organic synthesis, possesses the following fundamental properties:

Property	Value	Citations
CAS Number	79-30-1	[1][2][3]
Molecular Weight	106.55 g/mol	[1][2][4]
Molecular Formula	C4H7CIO	[2][4][5]
IUPAC Name	2-methylpropanoyl chloride	[1][2][5]
Boiling Point	91-93 °C	[1][4][6]
Density	1.017 g/mL at 25 °C	[1][4][6]

## **Experimental Protocols**

Detailed methodologies for common reactions involving **isobutyryl chloride** are outlined below.



## Synthesis of Isobutyryl Chloride from Isobutyric Acid

This protocol details the preparation of **isobutyryl chloride** using thionyl chloride as the chlorinating agent.[1]

#### Materials:

- · Isobutyric acid
- · Thionyl chloride
- Apparatus: Three-necked flask, dropping funnel, stirrer, condenser, gas-absorption trap.

#### Procedure:

- Set up a 1-liter three-necked flask equipped with a 250-ml dropping funnel, a stirrer, and a condenser in a well-ventilated hood. Attach a gas-absorption trap to the top of the condenser.
- Cool the water supplied to the condenser to 0°C and place the flask in a large water bath.
- Place 542 g (4.55 moles) of thionyl chloride into the flask.
- With rapid stirring, add 352 g (4 moles) of isobutyric acid dropwise from the dropping funnel.
  A vigorous evolution of hydrogen chloride and sulfur dioxide will occur.
- After the addition is complete, heat the water bath to 80°C and maintain this temperature for 30 minutes, continuing to stir.
- Distill the reaction mixture through a 30-cm Vigreux column. Collect the fraction boiling between 89-93°C. This fraction is isobutyryl chloride.

## Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride

This procedure describes the synthesis of isobutyrophenone via Friedel-Crafts acylation.

#### Materials:



- Benzene
- Isobutyryl chloride
- Anhydrous aluminum chloride (AlCl3)
- Methylene chloride (CH2Cl2)
- Ice
- Concentrated Hydrochloric Acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO4)
- Apparatus: Round-bottomed flask, addition funnel, reflux condenser, separatory funnel.

#### Procedure:

- In a round-bottomed flask, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture in an ice/water bath.
- Add **isobutyryl chloride** dropwise to the stirred suspension.
- To this mixture, add a solution of benzene in methylene chloride dropwise over a period of 10 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
- Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl, with stirring.
- Transfer the mixture to a separatory funnel and collect the organic layer.
- Extract the aqueous layer with methylene chloride.



- Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the drying agent by filtration and evaporate the methylene chloride to obtain the crude product.
- The product, isobutyrophenone, can be further purified by distillation.

## **Acylation of Amines: Synthesis of Isobutyramide**

This protocol details the reaction of **isobutyryl chloride** with ammonia to form isobutyramide. [1]

#### Materials:

- Isobutyryl chloride
- Concentrated aqueous ammonia (approx. 28%)
- Apparatus: Flask, stirrer, dropping funnel, ice-salt freezing mixture.

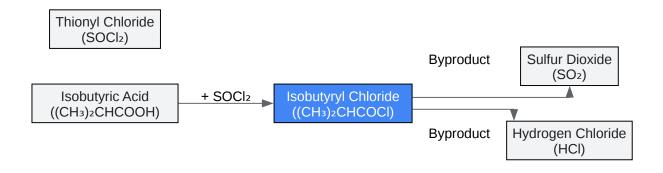
#### Procedure:

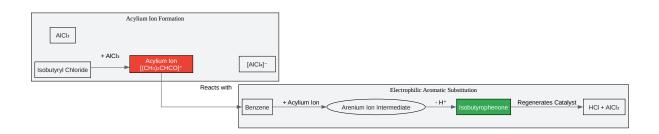
- In a 3-liter flask equipped with a stirrer and a dropping funnel, place 1.25 liters of cold concentrated aqueous ammonia. Surround the flask with an ice-salt freezing mixture.
- With rapid stirring, add 318 g (3 moles) of **isobutyryl chloride** dropwise at a rate that maintains the reaction temperature below 15°C and minimizes the evolution of white fumes (ammonium chloride).
- After the addition, evaporate the reaction mixture to dryness under reduced pressure.
- The dry residue containing isobutyramide and ammonium chloride is then further purified by extraction with hot ethyl acetate.
- Crystallize the isobutyramide from the cooled ethyl acetate extracts.



## **Reaction Pathway Visualization**

The following diagrams illustrate key reaction pathways involving **isobutyryl chloride**.





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